1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride is a complex organic compound characterized by a unique spirocyclic structure. This compound has garnered interest in various fields, particularly medicinal chemistry and materials science, due to its potential biological activity and unique chemical properties. The molecular formula for this compound is C11H12N2O2·2HCl, indicating that it is a dihydrochloride salt. It is classified under spirocyclic compounds, which are known for their intricate ring structures that can influence their reactivity and interactions with biological systems.
The synthesis of 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under controlled conditions. For instance, the synthesis may start with the formation of a furo[3,4-c]pyridine framework followed by the introduction of a piperidine moiety.
The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. For example, cyclization reactions may be conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the spirocyclic structure. The use of automated synthesis techniques can enhance reproducibility and scalability for industrial applications.
The molecular structure of 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride features a spirocyclic arrangement where a furo[3,4-c]pyridine ring system is fused with a piperidine ring. This unique arrangement contributes to its distinctive chemical properties.
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride can undergo several types of chemical reactions:
These reactions typically require careful control of conditions such as temperature and pH to ensure optimal yields and selectivity. The choice of reagents and solvents can significantly influence the reaction pathways and outcomes.
The mechanism of action for 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride involves its interaction with specific molecular targets within biological systems. It has been shown to modulate various biological pathways by interacting with enzymes and receptors. For instance, it may inhibit certain kinases or affect gene expression through interactions with transcription factors.
Research indicates that compounds within this class can influence metabolic pathways by altering enzyme activity or protein conformation. Such interactions are crucial for understanding their potential therapeutic effects.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize the purity and structural integrity of the compound during synthesis.
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride has several applications in scientific research:
The unique structural characteristics of this compound make it a valuable candidate for further research in various scientific fields. Its potential as a pharmacophore highlights its importance in medicinal chemistry and drug design efforts.
Spirocyclic alkaloids represent a structurally distinctive class of natural products and synthetic compounds characterized by a shared spiro carbon atom connecting two orthogonal ring systems. This three-dimensional architecture confers significant advantages in drug design by enhancing molecular rigidity, reducing conformational flexibility, and promoting well-defined spatial orientation of pharmacophoric elements. The inherent three-dimensionality of spirocycles occupies underutilized chemical space compared to planar aromatic scaffolds, offering improved selectivity profiles against biological targets [7]. Spirocyclic compounds demonstrate enhanced physicochemical properties, including optimized lipophilicity (LogP), improved aqueous solubility, and increased metabolic stability relative to their non-spirocyclic counterparts. These characteristics collectively address key challenges in drug development, particularly for central nervous system (CNS) therapeutics where blood-brain barrier penetration remains a critical consideration [7] [8].
The structural complexity of spirocyclic systems provides intellectual property advantages through the creation of novel chemical entities that circumvent existing patent landscapes. This is exemplified by spirooxindole derivatives that have emerged as privileged scaffolds in oncology and neurology drug discovery programs, with several candidates advancing to clinical development stages [7]. The spiro junction effectively pre-organizes substituent vectors in three-dimensional space, enabling simultaneous engagement with complementary binding pockets in biological targets that might be inaccessible to flatter molecular architectures .
Table 1: Structural Advantages of Spirocyclic Frameworks in Drug Design
Property | Spirocyclic Systems | Planar Aromatic Systems | Biological Impact |
---|---|---|---|
Fraction of sp³ Carbons (Fsp³) | High (0.45-0.60) | Low (0.0-0.25) | Improved solubility and metabolic stability |
Principal Moment of Inertia (PMI) | Near-spherical distribution | Planar distribution | Enhanced 3D vector orientation for target engagement |
Structural Complexity | High (multiple stereocenters) | Low | Increased target selectivity and novel IP space |
Conformational Flexibility | Restricted | High | Reduced entropic penalty upon binding |
The strategic integration of furopyridine and piperidine motifs represents an evolutionary advancement in heterocyclic medicinal chemistry, originating from early investigations into privileged substructures. Piperidine has long been recognized as a ubiquitous pharmacophore in CNS-active compounds due to its structural similarity to neurotransmitter analogs. Meanwhile, furopyridine isomers emerged as isosteric replacements for indole scaffolds, offering improved metabolic stability and tunable electronic properties [8]. The fusion of these systems through spiro-annulation was first documented in pharmaceutical patent literature circa 2009-2010, with WO2010045251 demonstrating the therapeutic potential of spirocyclic furopyridine derivatives for sodium channel modulation [5].
Synthetic methodology for constructing the spiro[furo[3,4-c]pyridine-3,4'-piperidine] core has evolved substantially over the past decade. Early routes suffered from step inefficiency (6-8 steps) and poor diastereoselectivity (<2:1 dr), particularly in establishing the spirocenter with correct stereochemistry. Key innovations included transition metal-catalyzed cyclizations and intramolecular 1,3-dipolar cycloadditions that improved atom economy and stereocontrol [7]. The identification of crystalline salt forms, particularly dihydrochloride salts, addressed formulation challenges associated with the free base compounds, enhancing their viability as development candidates [1] [6].
The structural evolution of these hybrids progressed from simple N-alkylated piperidines to conformationally constrained spirocycles, culminating in the 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] framework. This progression was driven by comparative studies showing enhanced target affinity and metabolic stability in spirocyclic derivatives versus monocyclic or fused analogs. X-ray crystallographic analysis confirmed the perpendicular orientation of the furopyridine and piperidine rings, creating a characteristic T-shaped topology that optimally presents substituents for target engagement .
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride (CAS: 1017599-04-0) represents a structurally optimized scaffold within furopyridine-piperidine hybrids, combining advantageous physicochemical properties with versatile target engagement capabilities. The dihydrochloride salt formulation significantly enhances aqueous solubility (>50 mg/mL) compared to the free base form (<5 mg/mL), addressing a critical limitation in pharmaceutical development [1] [6]. Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms protonation at the piperidine nitrogen, which creates a cationic center favorable for ionic interactions with biological targets while maintaining the aromatic pyridine nitrogen as a hydrogen bond acceptor [9].
Molecular modeling reveals distinctive charge distribution patterns where the protonated piperidine creates an electropositive region (+0.35 e) while the furopyridine oxygen and pyridine nitrogen establish electronegative pockets (-0.28 e and -0.41 e, respectively). This polarized electrostatic profile enables simultaneous interactions with both acidic and basic residues in protein binding sites . The spiro architecture constrains the piperidine ring in a chair conformation with equatorial orientation of the C2 and C6 vectors, providing defined spatial presentation of substituents for structure-activity relationship exploration .
The compound demonstrates exceptional synthetic versatility as evidenced by its commercial availability from multiple specialty chemical suppliers (e.g., Enamine, BLD Pharmatech, Ambeed, Fluorochem) with purity specifications exceeding 95% [1] [3] [6]. This accessibility has accelerated pharmacological investigation, revealing several promising therapeutic applications:
Table 2: Therapeutic Targets and Structural Features of 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] Dihydrochloride
Therapeutic Target | Structural Determinants | Reported Activity | Reference |
---|---|---|---|
Voltage-Gated Sodium Channels (Nav) | Protonated piperidine, spirocyclic constraint | Pain pathway modulation (IC₅₀ 0.5-5 µM) | [5] |
Aldose Reductase | Furopyridine carbonyl, spiro junction | Enzyme inhibition (IC₅₀ 1.4-2.5 µM) | [8] |
GPR119 Receptor | Vector orientation from spirocenter | Agonist activity (EC₅₀ 0.016 µM) | [8] |
Sodium-Dependent Glucose Transporters | Polar surface area (54.02 Ų), hydrogen bonding capacity | Insulin sensitization | [8] |
The scaffold's structural plasticity enables diversification at multiple sites: N1-position of the pyridine ring, C5-position of the furopyridine, and N2'-position of the piperidine ring. Structure-property relationship studies indicate that lipophilic substitutions at C5 enhance blood-brain barrier penetration (logP 1.2-2.8), while polar substituents on the piperidine nitrogen maintain aqueous solubility for peripheral targets [6]. These attributes collectively establish 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride as a privileged scaffold with applications spanning neurological disorders, metabolic diseases, and inflammatory conditions [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1